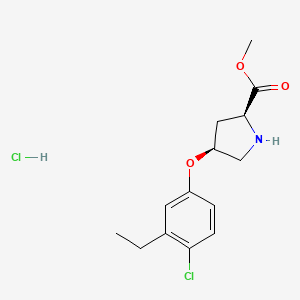
4-chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine
Overview
Description
The compound “4-chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine” belongs to the class of organic compounds known as triazines. Triazines are compounds containing a ring composed of three nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be based on the triazine ring, with the specified substituents attached at the appropriate positions. The presence of the chlorine, dimethylamino, and isopropyl groups would likely have significant effects on the chemical properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present in this compound. For example, the presence of the amine group suggests that this compound could form hydrogen bonds, which could affect its solubility and boiling point .Scientific Research Applications
Chemical Synthesis and Characterization
4-chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine has been explored in various chemical synthesis processes. For instance, its derivatives have been used in the synthesis and characterization of compounds like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), showcasing its role in the effective condensation of carboxylic acids and amines, leading to the formation of corresponding amides in good yields (Kunishima et al., 1999).
Applications in Organic Chemistry
The compound has applications in the field of organic chemistry, particularly in the synthesis of nitrogen-rich compounds for high-energy materials. For example, derivatives like 4, 6-diazido-N, N-dimethyl-1, 3, 5-triazin-2-amine have been synthesized, characterized, and evaluated for their energetic properties (Rao et al., 2021).
Development of Novel Monomers
The compound is also used in the development of novel monomers for the production of energetic polymers. Efficient methods for synthesizing azidopropargylamino-substituted 1,3,5-triazines, such as 4,6-Diazido- N -(prop-2-yn-1-yl)-1,3,5-triazin-2-amine, demonstrate the compound's utility in this area (Shastin et al., 2021).
Role in Supramolecular Chemistry
Research into N2,N4,N6-Tris(1H-pyrazolyl)-1,3,5-triazine-2,4,6-triamines synthesized under microwave irradiation indicates the compound's potential in supramolecular chemistry, particularly in combinatorial synthesis and the study of dynamic behavior (Díaz‐Ortiz et al., 2005).
Applications in Peptide Synthesis
The compound is relevant in peptide synthesis, as demonstrated in a study comparing 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) to EDC/NHS activation chemistry for amine ligation to hyaluronan. The study showed DMTMM's superior efficiency, indicating its potential in biomedical and pharmaceutical applications (D’Este et al., 2014).
Advanced Material Synthesis
The compound's utility extends to advanced material synthesis, particularly in creating novel ruthenium nitrosyl complexes. These complexes, which include the compound as a component, have potential applications in various fields including photorelease and scavenging of NO (Giri et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N,N-dimethyl-6-propan-2-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4/c1-5(2)6-10-7(9)12-8(11-6)13(3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQGDJRCQXROET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=N1)Cl)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N,N-dimethyl-6-(propan-2-yl)-1,3,5-triazin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487818.png)

![2-Bromo-6-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1487821.png)

![(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1487826.png)



![Methyl (2S,4S)-4-[(2,4-dichloro-1-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1487832.png)
![2-{2-[(2-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1487833.png)
![3-[(3-Methoxypropoxy)methyl]piperidine hydrochloride](/img/structure/B1487834.png)


